6-methyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-7-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-methyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-7-amine is a heterocyclic compound that features a pyrrole ring fused to a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-7-amine typically involves multi-step procedures. One common approach includes the cyclization of appropriate precursors under specific conditions. For instance, the preparation might involve the use of palladium-catalyzed reactions, Lewis acid-catalyzed electrophilic cyclization, or other cyclization strategies .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they would likely involve scalable versions of the laboratory synthesis methods, optimized for yield and purity. This could include the use of continuous flow reactors and other advanced techniques to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
6-methyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-7-amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups onto the pyrrole or pyridine rings .
Scientific Research Applications
6-methyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-7-amine has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and antitumor properties.
Medicine: It is explored for its potential use in developing new therapeutic agents.
Industry: It may be used in the synthesis of materials with specific properties
Mechanism of Action
The mechanism of action of 6-methyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-7-amine involves its interaction with specific molecular targets. For instance, it may reduce blood glucose levels by stimulating glucose uptake into muscle and fat cells . The exact pathways and targets can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
Pyrrolo[3,4-c]pyridine derivatives: These compounds share a similar core structure and exhibit various biological activities.
Pyrrolopyrazine derivatives: These compounds also contain a pyrrole ring fused to another nitrogen-containing ring and have diverse biological activities
Uniqueness
6-methyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-7-amine is unique due to its specific substitution pattern and the resulting biological activities.
Properties
IUPAC Name |
6-methyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-7-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3/c1-5-8(9)7-4-10-2-6(7)3-11-5/h3,10H,2,4,9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLHABXNHQGCSFR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C2CNCC2=C1N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.